molecular formula C20H25N3O2 B1145018 (8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide CAS No. 724767-21-9

(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide

Numéro de catalogue: B1145018
Numéro CAS: 724767-21-9
Poids moléculaire: 339.4 g/mol
Clé InChI: UNBRKDKAWYKMIV-HBUWYVDXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide is a derivative of the ergoline alkaloid family, which has garnered attention due to its potential therapeutic applications. This compound exhibits various biological activities primarily through interactions with neurotransmitter receptors, notably dopamine and serotonin receptors.

  • Molecular Formula : C20H25N3O2
  • Molecular Weight : 339.439 g/mol
  • CAS Registry Number : 113-42-8

The biological activity of this compound is primarily mediated through its interaction with various receptor systems in the body:

  • Dopaminergic Activity : The compound may act as a dopaminergic agonist, influencing dopamine D2 receptors, which are crucial in the treatment of conditions such as Parkinson's disease and hyperprolactinemia . Ergoline derivatives often exhibit mixed agonist/antagonist properties depending on their structural modifications.
  • Serotonergic Activity : This compound likely exhibits both agonistic and antagonistic effects on serotonin receptors, particularly 5-HT2A and 5-HT1A. Such interactions can lead to diverse physiological effects, including modulation of mood and perception .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound along with related ergoline compounds:

Compound Receptor Type Activity Notes
This compoundD2AgonistPotential treatment for Parkinson's disease
(8β)-9,10-Didehydro-N,N-diethyl-6-methylergoline-8-carboxamide (LSD)5-HT2AAgonistKnown for psychoactive properties
BromocriptineD2AgonistUsed in hyperprolactinemia treatment
Methysergide5-HT2AAntagonistUsed for migraine prevention

Study on Dopaminergic Effects

A study investigated the effects of various ergoline derivatives on dopamine receptor activity, highlighting that compounds similar to this compound showed significant dopaminergic activity. The results indicated potential applications in treating neurodegenerative diseases .

Serotonin Receptor Interaction

Research focused on the serotonergic properties of ergoline derivatives demonstrated that this compound exhibited selective binding to 5-HT2 receptors. This selectivity suggests its potential use in managing psychiatric disorders .

Comparative Analysis of Ergoline Derivatives

A comparative analysis among various ergolines indicated that modifications at the C6 and C8 positions significantly affect receptor affinity and selectivity. The findings suggest that subtle structural changes can lead to enhanced therapeutic profiles or reduced side effects .

Applications De Recherche Scientifique

Pharmacological Applications

1. Serotonergic Activity
The compound has been identified as a potent agonist at various serotonin receptor subtypes, particularly the 5-HT1 family. Research indicates its role in modulating serotonin-related pathways, which are crucial in treating mood disorders and other psychiatric conditions .

2. Potential Antidepressant Effects
Studies have shown that compounds similar to (8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide exhibit antidepressant-like effects in animal models. This suggests potential applications in developing new antidepressant therapies that target serotonin receptors more selectively .

Case Studies

Case Study 1: Serotonin Receptor Modulation
In a study published in Journal of Medicinal Chemistry, researchers explored the binding affinity of this compound to various serotonin receptors. The findings demonstrated significant selectivity for the 5-HT1A receptor, indicating its potential as a lead compound for developing new serotonergic drugs .

Case Study 2: Analgesic Properties
Another study examined the analgesic properties of ergoline derivatives, including this compound. The results indicated that this compound could reduce pain responses in rodent models, suggesting further exploration for pain management therapies .

Summary of Applications

Application AreaDescription
Serotonergic Agonism Modulates serotonin receptors, particularly 5-HT1A, with implications for mood disorders.
Antidepressant Research Potential candidate for developing new antidepressants with fewer side effects.
Analgesic Effects Demonstrated pain relief in preclinical studies, indicating possible use in pain management.

Propriétés

Numéro CAS

724767-21-9

Formule moléculaire

C20H25N3O2

Poids moléculaire

339.4 g/mol

Nom IUPAC

(6aR,9R)-N-[(2R)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14-,18-/m1/s1

Clé InChI

UNBRKDKAWYKMIV-HBUWYVDXSA-N

SMILES isomérique

CC[C@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C

SMILES canonique

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Synonymes

(1R)-Methylergonovine;  (1R)-Methylergometrine;  1’-epi-Methylergometrine;  Methylergometrine impurity I (EP)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.